molecular formula C11H17NO3S B2773676 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide CAS No. 2034539-34-7

2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2773676
CAS No.: 2034539-34-7
M. Wt: 243.32
InChI Key: IURDYPRVEOLWNS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P₄S₁₀) for sulfurization and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Thiophene derivatives are unique due to their sulfur-containing ring structure, which imparts distinct chemical and biological properties. Similar compounds include other heterocyclic compounds such as pyrroles, furans, and indoles. Each of these compounds has its own set of applications and biological activities, but thiophenes are particularly notable for their versatility and effectiveness in various fields .

Properties

IUPAC Name

2-ethoxy-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-2-15-7-11(14)12-5-3-10(13)9-4-6-16-8-9/h4,6,8,10,13H,2-3,5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURDYPRVEOLWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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